molecular formula C6H5BrClNO2S B1416448 Ethyl 5-bromo-2-chlorothiazole-4-carboxylate CAS No. 1125409-85-9

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate

Cat. No.: B1416448
CAS No.: 1125409-85-9
M. Wt: 270.53 g/mol
InChI Key: IAUOQHXDFFIRLP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-chlorothiazole-4-carboxylate typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-chlorothiazole-4-carboxylate, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the thiazole ring, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl 5-bromo-2-chlorothiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research and industrial processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and chlorine atoms may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and chlorine atoms on the thiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUOQHXDFFIRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653410
Record name Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-85-9
Record name Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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